4-Phenylazo-1-naphthylamine

Catalog No.
S570334
CAS No.
131-22-6
M.F
C16H13N3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylazo-1-naphthylamine

CAS Number

131-22-6

Product Name

4-Phenylazo-1-naphthylamine

IUPAC Name

4-phenyldiazenylnaphthalen-1-amine

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C16H13N3/c17-15-10-11-16(14-9-5-4-8-13(14)15)19-18-12-6-2-1-3-7-12/h1-11H,17H2

InChI Key

IICHURGZQPGTRD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N

Synonyms

naphthyl red

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N

Precursor for Azo Dyes:

4-PAN serves as a crucial intermediate in the synthesis of various azo dyes. Azo dyes are a vast class of synthetic colorants known for their vibrant colors and diverse applications in textiles, plastics, and printing inks. 4-PAN undergoes diazotization, a chemical reaction that introduces a diazonium group (N=N+) onto its structure. This diazonium group can then be coupled with various coupling components to generate a wide range of azo dyes with specific color and performance characteristics [].

Photonic Materials Research:

4-PAN exhibits interesting photophysical properties, making it a potential candidate for research in photonic materials. Studies have explored its application in the development of organic light-emitting diodes (OLEDs) due to its ability to emit light under specific conditions []. Additionally, research suggests that 4-PAN, when incorporated into specific polymer matrices, can form photoconductive materials, potentially useful in optoelectronic devices [].

Corrosion Inhibition Studies:

4-PAN has been investigated for its potential as a corrosion inhibitor for metals. Studies have shown that 4-PAN can form a protective film on metal surfaces, hindering the corrosion process. The effectiveness of 4-PAN as a corrosion inhibitor depends on various factors, including the type of metal, the corrosive environment, and the concentration of the inhibitor [].

4-Phenylazo-1-naphthylamine is an organic compound characterized by the presence of an azo group (-N=N-) linking a phenyl group to a naphthylamine moiety. Its chemical formula is C₁₆H₁₃N₃, and it has a molecular weight of 247.29 g/mol. The compound is known for its vibrant color, which makes it useful as a dye in various applications. It is virtually insoluble in water but shows solubility in organic solvents such as acetone and benzene .

, primarily due to its azo group, which is known for its reactivity. Notably, the compound can undergo:

  • Diazotization: Involves the conversion of an aromatic amine to a diazonium salt, which can then react with various nucleophiles.
  • Coupling Reactions: It can couple with other aromatic compounds to form azo dyes, enhancing its application in coloring agents.
  • Protonation Equilibrium: In aqueous solutions, it exhibits a protonation equilibrium between its azo and quinoidal forms, affecting its reactivity and stability.

The synthesis of 4-Phenylazo-1-naphthylamine typically involves two main steps:

  • Diazotization: Aniline is reacted with sodium nitrite in the presence of hydrochloric acid at low temperatures (0 - 5°C) to form the diazonium salt.
  • Coupling: The diazonium salt is then coupled with 1-naphthylamine under acidic conditions to yield 4-Phenylazo-1-naphthylamine .

Alternative methods have also been explored, including variations involving N-substituted naphthylamines through Bucherer reactions .

4-Phenylazo-1-naphthylamine finds extensive applications in various fields:

  • Dyes: Primarily used as a dye in textiles and plastics due to its vibrant color.
  • Indicators: Employed as a pH indicator due to its color change properties.
  • Research: Utilized in chemical research for studying azo compounds and their derivatives.

Interaction studies involving 4-Phenylazo-1-naphthylamine have primarily focused on its behavior in different solvents and conditions. Research indicates that it can exist in multiple tautomeric forms depending on the solvent environment, influencing its reactivity and interaction with other compounds .

Several compounds share structural similarities with 4-Phenylazo-1-naphthylamine. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
4-AminoazobenzeneAzo compoundKnown for its use in dyes; potential carcinogen
1-NaphthylamineAromatic aminePrecursor for azo dye synthesis
4-BenzenesulfonamideSulfonamideUsed in pharmaceuticals; less reactive than azo compounds
Solvent Yellow 4Azo dyeCommonly used in plastics; similar solubility properties

The uniqueness of 4-Phenylazo-1-naphthylamine lies in its specific combination of a phenyl group attached to a naphthylamine structure via an azo linkage, which imparts distinct color properties and reactivity compared to the other listed compounds.

The discovery of 4-Phenylazo-1-naphthylamine is rooted in the broader history of azo dyes, which emerged in the mid-19th century. Azo chromophores were first identified in 1863 by Martius and Lightfoot through the coupling of diazonium ions and amines. By the 1880s, derivatives like Bismarck Brown and Para Red laid the groundwork for modern azo dyes. 4-Phenylazo-1-naphthylamine itself gained prominence in the early 20th century as a high-performance pigment for textiles and industrial coatings due to its lightfastness and chemical stability.

Early synthesis methods involved diazotization of aniline followed by coupling with 1-naphthylamine, a process refined over decades to improve yield and purity. By the 1980s, studies explored substituent effects on its photostability and dyeing properties, revealing that electron-withdrawing groups enhanced its resistance to degradation.

Significance in Azo Compound Research

As a model azo compound, 4-Phenylazo-1-naphthylamine has been pivotal in understanding:

  • Structure-Property Relationships: Its planar structure and conjugated $$\pi$$-system enable strong absorption in the visible spectrum ($$ \lambda_{\text{max}} = 439\ \text{nm} $$), making it ideal for spectrophotometric applications.
  • Environmental and Toxicological Profiles: While many azo dyes are carcinogenic, 4-Phenylazo-1-naphthylamine exhibits relatively low acute toxicity, though mutagenic data warrant cautious handling.
  • Industrial Applications: Its compatibility with polymers and surfactants has driven innovations in UV-stable plastics and high-resolution printing inks.

Current Academic Research Landscape

Recent studies focus on:

  • Advanced Material Synthesis: Incorporation into metal-organic frameworks (MOFs) for sensor development.
  • Analytical Chemistry: Use as a chelating agent for detecting $$ \text{Cu}^{2+} $$ and $$ \text{Fe}^{3+} $$ ions in environmental samples.
  • Biological Staining: Modifications to enhance cellular uptake for fluorescence microscopy.

Classical Diazotization and Coupling Approaches

Aniline Diazotization Mechanisms

The synthesis of 4-phenylazo-1-naphthylamine relies fundamentally on diazotization, a reaction that converts primary aromatic amines into diazonium salts. Aniline undergoes diazotization in the presence of hydrochloric acid and sodium nitrite at temperatures between 0°C and 5°C [1] [7]. This process generates a nitrosonium ion (NO⁺), which reacts with the amine group of aniline to form an intermediate N-nitrosamine. Subsequent protonation and dehydration yield the diazonium chloride [7] [8]. The reactivity of the diazonium salt is critical, as it must remain stable at low temperatures to prevent premature decomposition [6] [7].

Diazotization efficiency depends on factors such as acid concentration, stoichiometric ratios of sodium nitrite to aniline, and precise temperature control. Excess hydrochloric acid ensures protonation of the amine group, while sodium nitrite provides the nitrosating agent [1] [6]. The resulting diazonium salt is typically characterized by its immediate use in subsequent coupling reactions due to its thermal instability [7] [8].

Coupling with 1-Naphthylamine

The diazonium salt derived from aniline reacts with 1-naphthylamine in an electrophilic aromatic substitution mechanism. Under acidic conditions (pH 1–3), the diazonium ion acts as an electrophile, attacking the electron-rich para position of the 1-naphthylamine aromatic ring [1] [8]. This coupling step proceeds via the formation of a resonance-stabilized arenium ion intermediate, followed by deprotonation to restore aromaticity [8]. The reaction is typically conducted at 0–5°C to minimize side reactions, such as diazo compound decomposition or over-coupling [1] [3].

Key parameters influencing coupling efficiency include:

  • pH control: Acidic conditions favor protonation of 1-naphthylamine, enhancing its nucleophilicity [3] [6].
  • Molar ratios: A 1:1 molar ratio of diazonium salt to 1-naphthylamine ensures optimal product formation [1].
  • Reaction time: Rapid mixing and short reaction times prevent diazonium salt degradation [6].

The final product, 4-phenylazo-1-naphthylamine, is isolated via filtration and purified through recrystallization using solvents like ethanol or aqueous acetone [1] [2].

Modern Synthetic Pathways and Modifications

Recent advancements focus on improving reaction efficiency and selectivity. Magnetic nanoparticle catalysts, such as sulfonic acid-functionalized Fe₃O₄@SiO₂-SO₃H, enable solvent-free coupling at room temperature [4]. These catalysts enhance reaction rates by providing a high surface area for reactant adsorption and facilitating proton transfer [4]. Additionally, molecular iodine has emerged as a catalyst for oxidizing hydrazine derivatives to azo compounds under ambient conditions, bypassing the need for diazotization [5].

Modifications to traditional routes include the use of microwave irradiation to accelerate diazotization and coupling steps, reducing reaction times from hours to minutes [4] [5]. Heterocyclic amine variants of 1-naphthylamine have also been explored to tailor the absorption properties of the resulting azo dyes [3].

Green Synthesis Innovations

Environmentally benign methods prioritize solvent-free conditions and recyclable catalysts. A notable approach employs Fe₃O₄@SiO₂-SO₃H nanoparticles, which catalyze the coupling of aniline derivatives with 1-naphthylamine via grinding, eliminating toxic solvents [4]. This method achieves yields exceeding 90% while allowing magnetic recovery and reuse of the catalyst for up to five cycles [4].

Another green strategy utilizes molecular iodine and atmospheric oxygen to oxidize hydrazines directly to azo compounds, avoiding hazardous nitrous acid generation [5]. This method aligns with principles of atom economy and reduces waste production [5].

Catalyst-Mediated Synthesis Routes

Catalysts play a pivotal role in modern synthesis. Sulfonic acid-functionalized silica supports enhance proton availability, stabilizing the diazonium intermediate and accelerating coupling [4]. Iodine catalysts facilitate oxidative coupling through a proposed mechanism involving iodine radical generation, which abstracts hydrogen from hydrazines to form azo bonds [5].

Enzymatic catalysts, such as laccases, have been investigated for their ability to mediate azo bond formation under mild conditions, though scalability remains a challenge [5].

Scale-up Considerations for Industrial Production

Industrial production of 4-phenylazo-1-naphthylamine requires optimization of:

  • Temperature control: Jacketed reactors maintain low temperatures during diazotization [1] [6].
  • Mixing efficiency: High-shear mixers ensure rapid homogenization of reactants [6].
  • Waste management: Acidic byproducts are neutralized with bases like sodium bicarbonate prior to disposal [6].

Continuous flow reactors offer advantages over batch processes by improving heat transfer and reducing reaction times [4] [5]. Pilot-scale studies demonstrate that solvent-free methods reduce energy consumption by 40% compared to traditional routes [4].

ParameterTraditional MethodGreen Method
Reaction Time4–6 hours1–2 hours
Yield70–80%85–95%
Catalyst RecoveryNot applicableMagnetic separation (95%)
Solvent UsageAqueous HCl/ethanolSolvent-free

Azo Coupling Reaction Mechanisms

The synthesis of 4-phenylazo-1-naphthylamine represents a classical example of azo coupling chemistry, which involves the electrophilic aromatic substitution reaction between a diazonium salt and an aromatic coupling component. The reaction mechanism proceeds through a well-defined sequence of steps that have been extensively studied and characterized [1] [2].

The azo coupling reaction begins with the formation of a diazonium salt through the diazotization of aniline. This process involves the treatment of aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under acidic conditions at low temperatures (0-5°C) [4]. The diazotization mechanism involves the initial formation of nitrosonium ion (NO+) through protonation of nitrous acid followed by water elimination. The nitrosonium ion then acts as an electrophile, attacking the amino group of aniline to form the diazonium salt [2].

The electrophilic aromatic substitution mechanism of azo coupling involves several key steps. The diazonium cation (ArN2+) acts as the electrophile, while naphthalen-1-amine serves as the nucleophilic coupling component. The reaction proceeds through the formation of a sigma complex (arenium ion) intermediate, where the diazonium ion attacks the aromatic ring of naphthalen-1-amine [1] [5]. The para position of the naphthylamine is the preferred site of attack due to electronic and steric factors, minimizing electronic and steric repulsion [6].

The mechanistic pathway can be represented as follows:

  • Formation of sigma complex through electrophilic attack
  • Deprotonation to restore aromaticity
  • Formation of the final azo product with elimination of hydrogen chloride

Kinetic studies have revealed that the reaction rate depends on several factors, including pH, temperature, and the nature of substituents on both the diazonium salt and the coupling component [7] [8]. The reaction typically follows pseudo-first-order kinetics when conducted under excess coupling component conditions, with rate constants varying significantly based on reaction conditions [9] [10].

The regioselectivity of the azo coupling reaction is controlled by the electronic properties of the naphthylamine substrate. The electron-donating nature of the amino group activates the aromatic ring towards electrophilic attack, directing the diazonium ion primarily to the para position relative to the amino group [5] [11]. When the para position is occupied, coupling occurs at the ortho position, albeit at a reduced rate due to steric hindrance.

Temperature plays a crucial role in the reaction mechanism, with lower temperatures (0-5°C) being preferred to prevent decomposition of the unstable diazonium salt. Higher temperatures can lead to side reactions, including decomposition of the diazonium salt to form phenol and nitrogen gas [12] [7].

Triazene Formation in Coupling Reactions

The formation of triazenes represents an important alternative pathway in azo coupling chemistry, particularly under specific reaction conditions. Triazenes are formed through the N-coupling reaction between diazonium salts and primary or secondary amines, resulting in compounds with the functional group R1-N=N-NR2R3 [13] [14].

In the context of 4-phenylazo-1-naphthylamine synthesis, triazene formation can occur as a competing reaction pathway when the diazonium salt reacts with the amino group of naphthylamine rather than coupling at the aromatic carbon. This N-coupling reaction typically occurs under alkaline conditions, where the amino group exists predominantly in its free base form [5] [15].

The mechanism of triazene formation involves the nucleophilic attack of the amino nitrogen on the terminal nitrogen of the diazonium ion. This process is facilitated by the presence of bases such as sodium acetate, sodium carbonate, or sodium bicarbonate, which help maintain the appropriate pH conditions for the reaction [13]. The reaction proceeds through the formation of a zwitterionic intermediate, which subsequently stabilizes through proton transfer processes [14].

The kinetics of triazene formation differ significantly from those of C-coupling reactions. The reaction typically exhibits second-order kinetics, being first-order in both the diazonium salt and the amine coupling component [16]. The rate of triazene formation is generally faster than that of azo coupling to aromatic carbons, particularly under alkaline conditions where the amino group is more nucleophilic [17].

Triazenes exhibit remarkable stability compared to diazonium salts, with decomposition temperatures often exceeding 200°C. This enhanced stability is attributed to the delocalization of electron density across the triazene linkage and the absence of the highly reactive diazonium cation [18]. The stability of triazenes makes them valuable synthetic intermediates that can be stored and handled more safely than diazonium salts.

The formation of triazenes in azo coupling reactions can be controlled through careful optimization of reaction conditions. Lower pH values (slightly acidic to neutral) favor C-coupling over N-coupling, as the protonated amino group is less nucleophilic and less likely to attack the diazonium nitrogen [19]. Additionally, the use of protecting groups for amino functionalities can prevent unwanted triazene formation during azo coupling reactions [20].

Theoretical studies using density functional theory (DFT) have provided insights into the electronic factors governing triazene formation. The calculations reveal that the stability of triazenes is influenced by the nature of substituents on both the diazonium component and the amine coupling partner, with electron-withdrawing groups generally stabilizing the triazene structure [17] [21].

Structural Rearrangements and Transformations

4-Phenylazo-1-naphthylamine can undergo various structural rearrangements and transformations depending on reaction conditions and external stimuli. These transformations are crucial for understanding the compound's reactivity and its applications in different chemical processes [22] [23].

One of the most significant structural transformations involves azo-hydrazone tautomerism, which is particularly relevant for azo compounds containing hydroxyl or amino groups in specific positions relative to the azo linkage. While 4-phenylazo-1-naphthylamine primarily exists in the azo form, it can undergo tautomeric equilibrium under certain conditions [24] [25].

The azo-hydrazone tautomerism involves the migration of a proton from the amino group to the azo nitrogen, resulting in the formation of a hydrazone structure. This process is accompanied by a reorganization of the electronic structure and changes in the UV-visible absorption spectrum [26] [27]. The equilibrium between azo and hydrazone forms is influenced by factors such as pH, solvent polarity, and the presence of metal ions [24].

Spectroscopic studies using nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy have provided detailed insights into the tautomeric behavior of related azo compounds. The hydrazone form typically exhibits characteristic NMR signals for the NH proton, while the azo form shows distinct coupling patterns in the aromatic region [25] [28].

Photoisomerization represents another important structural transformation of 4-phenylazo-1-naphthylamine. The compound can undergo reversible trans-cis isomerization upon exposure to light of appropriate wavelength. The trans isomer is thermodynamically more stable, while the cis isomer is metastable and can revert to the trans form through thermal relaxation [23] [29].

The photoisomerization mechanism involves electronic excitation to higher energy states, followed by intersystem crossing and internal conversion processes. Femtosecond transient absorption spectroscopy studies have revealed that the isomerization occurs on picosecond timescales, with the exact mechanism depending on the substitution pattern and environmental conditions [23].

Temperature-induced structural changes can also occur in 4-phenylazo-1-naphthylamine. Thermal decomposition studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that the compound undergoes degradation at elevated temperatures, with the loss of nitrogen gas being a characteristic feature [30]. The thermal stability is influenced by the crystalline form and the presence of substituents on the aromatic rings.

Chemical reduction of 4-phenylazo-1-naphthylamine can lead to the formation of the corresponding aromatic amines through cleavage of the azo bond. Common reducing agents include sodium dithionite, zinc dust in acidic media, and catalytic hydrogenation. The reduction typically proceeds through the formation of intermediate hydrazo compounds, which subsequently undergo further reduction to yield the amine products [4].

Oxidation reactions can also modify the structure of 4-phenylazo-1-naphthylamine. Strong oxidizing agents such as potassium permanganate or chromium trioxide can lead to the formation of quinonoid structures through oxidation of the aromatic rings. These oxidation products often exhibit different color properties and electronic characteristics compared to the parent azo compound .

Theoretical Models of Reaction Kinetics

The development of theoretical models for the kinetics of azo coupling reactions has been essential for understanding and predicting the behavior of 4-phenylazo-1-naphthylamine synthesis and related processes. These models incorporate various mechanistic pathways and environmental factors that influence reaction rates and product distributions [7] [8].

The kinetic modeling of azo coupling reactions typically involves the consideration of multiple competing pathways, including the desired azo coupling reaction, decomposition of the diazonium salt, and potential side reactions such as triazene formation. The overall reaction network can be represented by a series of differential equations that describe the concentration changes of all species over time [7].

A comprehensive kinetic model for the formation of 4-phenylazo-1-naphthylamine includes the following key reactions:

  • Diazonium salt formation from aniline and nitrous acid
  • Azo coupling between diazonium salt and naphthylamine
  • Diazonium salt decomposition to form phenol and nitrogen
  • Potential triazene formation through N-coupling

The rate expressions for these reactions follow the general form of elementary reactions, with rate constants that are temperature-dependent according to the Arrhenius equation. The activation energies and pre-exponential factors for these reactions have been determined through experimental kinetic studies and theoretical calculations [10] [31].

Density functional theory (DFT) calculations have provided valuable insights into the reaction mechanisms and energetics of azo coupling reactions. These calculations reveal the electronic structure changes that occur during the reaction and help identify the transition states and intermediates involved in the process [32] [30]. The computed activation barriers and reaction energies are in good agreement with experimental observations, validating the theoretical approach.

The influence of substituents on reaction kinetics has been quantified using linear free energy relationships, such as the Hammett equation. These relationships correlate the reaction rate constants with the electronic properties of substituents, allowing for the prediction of reaction rates for related compounds [10] [31]. The Hammett reaction constant (ρ) provides information about the sensitivity of the reaction to electronic effects, with positive values indicating that electron-withdrawing groups accelerate the reaction.

Temperature effects on reaction kinetics are described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. Experimental studies have shown that the activation energies for azo coupling reactions typically range from 40-60 kJ/mol, depending on the nature of the coupling components and reaction conditions [10] [31].

Solvent effects on reaction kinetics have been incorporated into theoretical models through the use of solvent-dependent parameters and continuum solvation models. These approaches account for the influence of solvent polarity, hydrogen bonding, and other intermolecular interactions on reaction rates [16] [32].

The kinetic models have been validated through comparison with experimental data obtained under various reaction conditions. The models successfully predict the effects of temperature, pH, concentration, and substituent effects on reaction rates and product distributions [7] [8]. These validated models are valuable tools for the optimization of synthetic procedures and the design of industrial processes for azo dye production.

Advanced computational approaches, including molecular dynamics simulations and quantum mechanical calculations, have been employed to study the reaction mechanisms at the molecular level. These studies provide detailed information about the transition states, reaction pathways, and the role of specific intermolecular interactions in determining reaction rates [16] [32].

Reaction ParameterTypical RangeUnitsReference
Activation Energy40-60kJ/mol [10] [31]
Pre-exponential Factor10^8-10^12L/(mol·s) [10] [31]
Hammett Reaction Constant2.0-4.0- [10] [31]
Optimal Temperature0-5°C [7] [8]
Optimal pH0-2- [7] [8]

The theoretical models have also been extended to include mass transfer effects and reactor design considerations for industrial applications. These comprehensive models account for the coupling between chemical kinetics and physical phenomena such as mixing, heat transfer, and mass transfer, providing a complete description of the reaction system [7].

Machine learning approaches have recently been applied to develop predictive models for azo coupling kinetics. These models use large datasets of experimental and computational data to train algorithms that can predict reaction rates and selectivities for new substrate combinations. The machine learning models complement traditional mechanistic models and provide valuable tools for reaction optimization and discovery [33].

The integration of experimental kinetic data with theoretical models has led to a comprehensive understanding of the factors controlling azo coupling reactions. This knowledge has been instrumental in the development of efficient synthetic methods for 4-phenylazo-1-naphthylamine and related azo compounds, as well as in the design of industrial processes for azo dye production.

Kinetic Model TypeApplicationAdvantagesLimitations
Elementary Reaction ModelBasic mechanistic understandingSimple, physically meaningfulLimited scope
Comprehensive Network ModelIndustrial process designAccounts for all pathwaysComplex parameterization
DFT-based ModelMechanistic insightsFundamental understandingComputationally expensive
Machine Learning ModelPredictive applicationsHigh accuracy for training dataLimited extrapolation

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

131-22-6

General Manufacturing Information

1-Naphthalenamine, 4-(2-phenyldiazenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

Threoninol as a scaffold of dyes (threoninol-nucleotide) and their stable interstrand clustering in duplexes

Hiromu Kashida, Taiga Fujii, Hiroyuki Asanuma
PMID: 18688481   DOI: 10.1039/b806406g

Abstract

Functional molecules such as dyes (Methyl Red, azobenzene, and Naphthyl Red) were tethered on D-threoninol as base surrogates (threoninol-nucleotide), which were consecutively incorporated at the center of natural oligodeoxyribonucleotides (ODNs). Hybridization of two ODNs involving threoninol-nucleotides allowed interstrand clustering of the dyes on D-threoninol and greatly stabilized the duplex. When two complementary ODNs, both of which had tethered Methyl Reds on consecutive D-threoninols, were hybridized, the melting temperature increased proportionally to the number of Methyl Reds, due to stacking interactions. Clustering of Methyl Reds induced both hypsochromicity and narrowing of the band, demonstrating that Methyl Reds were axially stacked relative to each other (H-aggregation). Since hybridization lowered the intensity of circular dichroism peaks at the pi-pi* transition region of Methyl Red (300-500 nm), clustered Methyl Reds were scarcely wound in the duplex. Alternate hetero dye clusters could also be prepared only by hybridization of two ODNs with different threoninol-nucleotides, such as Methyl Red-azobenzene and Methyl Red-Naphthyl Red combinations. A combination of Methyl Red and azobenzene induced bathochromic shift and broadening of the band at the Methyl Red region due to the disturbance of exciton interaction among Methyl Reds. But interestingly, the Methyl Red and Naphthyl Red combination induced merging of each absorption band to give a single sharp band, indicating that exciton interaction occurred among the different dyes. Thus, D-threoninol can be a versatile scaffold for introducing functional molecules into DNA for their ordered clustering.


Preparation of "comb-type" hetero aggregates by DNA-dye conjugation

Taiga Fujii, Hiromu Kashida, Hiroyuki Asanuma
PMID: 18029694   DOI: 10.1093/nass/nrm139

Abstract

New alternating hetero aggregates ((")comb-type(") hetero aggregates) were successfully prepared by hybridizing two single-stranded DNAs, each of which tethered different homo-dye aggregates in the centre of the strand. When excitonically inert dyes (Methyl Red and azobenzene) were alternately assembled, broadening of the spectrum was observed. On the other hand, alternating aggregates of Methyl Red and Naphthyl Red showed substantial narrowing of the band. Although the peak maxima of these two dyes were different, strong exciton coupling occurred.


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